2,4-dimethyl-N-(3-pyridinylmethyl)benzamide
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Overview
Description
2,4-dimethyl-N-(3-pyridinylmethyl)benzamide is a synthetic compound that belongs to the class of benzamides. It is commonly referred to as DPB and has been widely used in scientific research for its various biochemical and physiological effects. DPB is a promising therapeutic agent due to its ability to target specific biological pathways, making it a valuable tool for drug discovery and development.
Mechanism of Action
DPB acts as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell survival. By inhibiting PARP, DPB can induce cell death in cancer cells and prevent DNA damage caused by oxidative stress. Additionally, DPB has been found to modulate other cellular pathways involved in inflammation and cell signaling.
Biochemical and Physiological Effects:
DPB has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of cell death, and modulation of inflammatory pathways. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
DPB has several advantages as a tool for scientific research, including its ability to target specific biological pathways and its potential therapeutic applications. However, there are also limitations to its use, including its limited solubility in water and potential toxicity at high doses.
Future Directions
There are several potential future directions for research on DPB, including further studies on its therapeutic applications in cancer, inflammation, and neurological disorders. Additionally, research could focus on developing more potent and selective PARP inhibitors based on the structure of DPB. Finally, studies could investigate the potential use of DPB in combination with other therapeutic agents to enhance its effectiveness.
Synthesis Methods
The synthesis of DPB involves the reaction of 2,4-dimethylaniline with 3-pyridinecarboxaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride to form DPB.
Scientific Research Applications
DPB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. Additionally, DPB has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. DPB has also been studied for its neuroprotective effects and its potential use in treating neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-5-6-14(12(2)8-11)15(18)17-10-13-4-3-7-16-9-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJAUKLUCFFFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(pyridin-3-ylmethyl)benzamide |
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